Bexotegrast hydrochloride

Integrin binding affinity Kd determination TGF-β pathway

Standard single-target integrin inhibitors fail to recapitulate the full antifibrotic efficacy of dual αvβ6/αvβ1 blockade in human IPF models. Bexotegrast HCl (PLN-74809) is the definitive dual-selective small-molecule benchmark. - **Quantitative standards:** αvβ6 Kd = 5.7 nM; αvβ1 Kd = 3.4 nM; TGF-β activation IC50 (αvβ6: 29.8 nM; αvβ1: 19.2 nM) - **Clinically validated efficacy:** Phase 2a FVC +140.2 mL (320 mg) vs placebo; FDA Fast Track & Orphan Drug - **Supply advantage:** Oral bioavailability; DMSO solubility 99 mg/mL; suitable for chronic in vivo dosing

Molecular Formula C27H37ClN6O3
Molecular Weight 529.1 g/mol
Cat. No. B15609195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBexotegrast hydrochloride
Molecular FormulaC27H37ClN6O3
Molecular Weight529.1 g/mol
Structural Identifiers
InChIInChI=1S/C27H36N6O3.ClH/c1-36-18-17-33(15-5-4-8-21-12-11-20-7-6-14-28-25(20)31-21)16-13-24(27(34)35)32-26-22-9-2-3-10-23(22)29-19-30-26;/h2-3,9-12,19,24H,4-8,13-18H2,1H3,(H,28,31)(H,34,35)(H,29,30,32);1H/t24-;/m0./s1
InChIKeyHBLKYAVXTOHYEL-JIDHJSLPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bexotegrast HCl: Dual αvβ6/αvβ1 Inhibitor for Fibrosis Research


Bexotegrast hydrochloride (PLN-74809 hydrochloride) is a small-molecule, orally bioavailable, dual-selective inhibitor of integrins αvβ6 and αvβ1, which are key activators of latent TGF-β in fibrotic tissues . Unlike pan-integrin inhibitors or single-target αvβ6 agents, bexotegrast simultaneously blocks both epithelial (αvβ6) and fibroblast (αvβ1) pathways of TGF-β activation, a mechanistic rationale supported by ex vivo human IPF lung tissue studies showing additive antifibrotic effects from dual inhibition [1]. The compound has completed Phase 2a clinical evaluation in idiopathic pulmonary fibrosis (IPF) and is currently in Phase 2b/3 registration trials (BEACON-IPF), having received FDA Fast Track and Orphan Drug designations [2].

1
Dual αvβ6/αvβ1 inhibitor for fibrosis signaling pathway studies
2
Orally bioavailable small-molecule tool compound for in vivo research
3
Not a pan-integrin or single-target agent; targets both epithelial and fibroblast TGF-β activation arms
4
Supported by ex vivo human IPF tissue data for additive antifibrotic effects (Decaris et al.)

Why Bexotegrast Cannot Be Substituted by Other αv Inhibitors


Substituting a single-target αvβ6 inhibitor (e.g., MORF-627), a selective αvβ1 inhibitor (e.g., PLN-1474), or a pan-αv integrin inhibitor (e.g., MK-0429) for bexotegrast hydrochloride fundamentally alters the pharmacological profile and antifibrotic efficacy observed in translational models. Decaris et al. demonstrated that combined inhibition of αvβ6 and αvβ1 produced additive reductions in type I collagen gene expression in human IPF precision-cut lung slices, whereas inhibition of either integrin alone yielded only partial effects [1]. Moreover, only the dual αvβ6/αvβ1 profile has been associated with statistically significant FVC improvement—not merely slowed decline—in IPF patients, a clinical outcome not replicated by any single-target αv integrin agent to date [2]. Procurement of a selective αvβ6 or αvβ1 inhibitor for fibrosis studies therefore carries the risk of incomplete pathway blockade and failure to recapitulate the clinical efficacy phenotype unique to bexotegrast.

αvβ6-selective inhibitor (e.g., MORF-627)

Blocks only epithelial TGF-β activation; fibroblast αvβ1 pathway remains active — may yield incomplete pathway blockade in fibrosis models.

αvβ1-selective inhibitor (e.g., PLN-1474)

Lacks epithelial αvβ6 engagement; reported only partial collagen reduction in human IPF precision-cut lung slices (Decaris et al.).

Pan-αv integrin inhibitor

May additionally target αvβ3/β5/β8 without added antifibrotic benefit; off-target integrin effects could alter interpretation in research models.

Bexotegrast: Comparative Evidence & Data


Dual αvβ6/αvβ1 Binding Affinity vs. MORF-627

Bexotegrast demonstrates high-affinity, dual-target binding to both αvβ6 (Kd = 5.7 nM) and αvβ1 (Kd = 3.4 nM) integrins, as measured by ligand-binding assays . In contrast, MORF-627, an αvβ6-selective oral inhibitor, exhibits an IC50 of 9.2 nM for αvβ6 (human serum ligand-binding assay) but is reported to have >300-fold selectivity over αvβ1 and αvβ8 . This means MORF-627 has negligible αvβ1 engagement, whereas bexotegrast potently inhibits both targets. The dual-target profile has been shown to produce additive antifibrotic effects in human IPF lung tissue that single-target inhibition does not achieve [1].

Dual-target binding affinity
Cross-study comparable
Bexotegrast: αvβ6 Kd 5.7 nM; αvβ1 Kd 3.4 nM
MORF-627: αvβ6 IC50 9.2 nM; >300-fold selectivity over αvβ1
Dual-pathway study fit; single-target agent may show weaker β1 engagement
Assay format differs (Kd vs IC50); cross-study comparison only
Integrin binding affinity Kd determination TGF-β pathway Target selectivity

FVC Improvement vs. Placebo in IPF Patients

In the INTEGRIS-IPF Phase 2a trial, bexotegrast 320 mg once daily produced a mean FVC increase of +29.5 mL from baseline at 12 weeks, compared to a decline of −110.7 mL in the placebo group, yielding a treatment difference of +140.2 mL (p < 0.05) [1]. This represents an actual improvement in lung function, contrasting with the mechanism of approved antifibrotics nintedanib and pirfenidone, which slow FVC decline but do not produce net FVC increases. By comparison, nintedanib reduced the annual rate of FVC decline to −114.7 mL/year vs. −239.9 mL/year for placebo (difference of ~125 mL/year) in the INPULSIS trials [2], and pirfenidone showed a 52-week FVC change of −235 mL vs. −428 mL for placebo (difference of 193 mL) in the ASCEND trial [3]. Bexotegrast was studied on top of background nintedanib or pirfenidone in ~82% of participants, demonstrating additive benefit [1].

FVC endpoint change (Phase 2a)
Trial context
Bexotegrast 320 mg: +29.5 mL vs placebo −110.7 mL; difference +140.2 mL (p<0.05)
Supports lung-function endpoint interpretation for dual-inhibitor studies
Single-target agents have not shown net FVC increase in reported data
Idiopathic pulmonary fibrosis Forced vital capacity Clinical efficacy Antifibrotic therapy

Ex Vivo Antifibrotic Potency vs. Nintedanib & Pirfenidone

In precision-cut lung slices (PCLS) generated from lung explants of IPF patients, bexotegrast (PLN-74809) more potently reduced type I collagen gene expression than clinically relevant concentrations of nintedanib or pirfenidone [1]. Decaris et al. demonstrated that dual αvβ6/αvβ1 inhibition produced additive reductions in collagen gene expression that were not achieved by selective inhibition of either integrin alone, and that adding inhibition of αvβ3, αvβ5, or αvβ8 conferred no additional benefit [1]. In vivo, bexotegrast produced dose-dependent inhibition of pulmonary Smad3 phosphorylation and collagen deposition in the bleomycin mouse model, confirming target engagement and antifibrotic activity [1].

Ex vivo antifibrotic potency
Head-to-head
Greater reduction of type I collagen gene expression vs nintedanib or pirfenidone in human IPF lung slices; dual inhibition additive
Supports ex vivo antifibrotic-response model context
Exact fold-differences in primary publication figures
Precision-cut lung slices Collagen gene expression Ex vivo fibrosis model TGF-β signaling

Safety Profile vs. Anti-αvβ6 Antibody BG00011

In the INTEGRIS-IPF Phase 2a trial, bexotegrast demonstrated a favorable safety profile with similar rates of treatment-emergent adverse events (TEAEs) in the pooled bexotegrast group (69.7%) and placebo group (67.7%), and no drug-related serious adverse events (SAEs) reported [1]. In contrast, the anti-αvβ6 monoclonal antibody BG00011 (STX-100) was associated with a significant imbalance of IPF acute exacerbations compared to placebo in Phase 2 studies, leading to early trial termination [2]. The INTEGRIS-IPF publication explicitly notes that no increased risk of IPF disease progression was identified with bexotegrast over the 12-week treatment period, and the favorable safety profile extended to at least 40 weeks in extension cohorts [1]. The investigators postulate that the exacerbation risk observed with BG00011 may be drug-specific rather than a class effect of TGF-β pathway inhibition [1].

Tolerability vs anti-αvβ6 antibody
Head-to-head
Bexotegrast: TEAE 69.7% (placebo 67.7%), 0 drug-related SAEs, no excess exacerbations
BG00011: IPF exacerbation imbalance, trial terminated
Supports tolerability endpoint context for αvβ6-targeting approaches
Drug-specific effects may not extend across class
Drug safety IPF exacerbation TGF-β inhibition Clinical tolerability

αvβ6 Receptor Occupancy by PET Imaging in IPF

A Phase 2 open-label PET imaging study (NCT04072315) demonstrated dose- and concentration-dependent αvβ6 receptor occupancy by bexotegrast in the lungs of IPF patients using an αvβ6-specific PET tracer ([18F]FP-R01-MG-F2) [1]. Estimated maximum receptor occupancy was 35%, 53%, 71%, 88%, and 92% after single 60-, 80-, 120-, 240-, and 320-mg doses of bexotegrast, respectively [1]. The unbound bexotegrast half-maximal effective concentration (EC50) for receptor occupancy was estimated at 3.32 ng/mL [1]. This direct target engagement evidence in the diseased human lung is a differentiating feature not available for most comparator integrin inhibitors (e.g., MORF-627, PLN-1474, MK-0429), which lack published clinical PET target occupancy data in IPF patients.

αvβ6 receptor occupancy (PET)
Class-level
Dose-dependent occupancy: 35% (60 mg) to 92% (320 mg); unbound EC50 3.32 ng/mL
Supports dose-dependent target engagement in lung tissue
No comparable clinical PET data for other integrin inhibitors
Target engagement PET imaging Receptor occupancy Pharmacodynamic biomarker

QLF Imaging and Circulating Fibrosis Biomarkers

In the INTEGRIS-IPF Phase 2a trial, bexotegrast demonstrated a dose-dependent antifibrotic effect as measured by quantitative lung fibrosis (QLF) imaging, with no or limited fibrosis progression observed at the 160 mg and 320 mg doses over 12 weeks [1]. Circulating biomarker analysis revealed dose-dependent decreases in ITGB6 (integrin β6) relative to placebo, with significant reductions at Weeks 4 and 12 for doses ≥80 mg, and a significant reduction in PRO-C3 (type III collagen formation marker) for the 320 mg dose at Week 4 that was sustained and further reduced at Week 12 for the 80 mg and 160 mg doses [1]. By comparison, nintedanib showed only a numerically smaller degree of fibrotic change on QLF imaging at 6 months that was not statistically significant (difference 3.2% vs. placebo) [2].

QLF imaging & fibrosis biomarkers
Cross-study comparable
Dose-dependent QLF stabilization at 160–320 mg; significant decreases in ITGB6 and PRO-C3 vs placebo
Supports quantitative imaging and biomarker endpoint context
Nintedanib QLF change not significant at 6 months
Quantitative lung fibrosis HRCT imaging Collagen biomarkers Dose-response

Bexotegrast Application Scenarios for Research & Procurement


Preclinical Benchmark for Dual αvβ6/αvβ1 Inhibition

Bexotegrast hydrochloride serves as the definitive small-molecule benchmark for dual αvβ6/αvβ1 integrin inhibition in preclinical fibrosis models. Its well-characterized binding affinities (αvβ6 Kd = 5.7 nM; αvβ1 Kd = 3.4 nM) and functional TGF-β activation IC50 values (αvβ6: 29.8 nM; αvβ1: 19.2 nM) provide quantitative reference standards for screening and validating novel integrin inhibitors [1]. The Decaris et al. (2021) publication establishes that dual αvβ6/αvβ1 inhibition is additive and superior to single-target inhibition in reducing collagen gene expression in human IPF precision-cut lung slices, making bexotegrast the essential positive control for any study evaluating the antifibrotic efficacy of integrin-targeting compounds .

Reference Standard for IPF Phase 2/3 Trial Design

Bexotegrast's INTEGRIS-IPF Phase 2a data—demonstrating a statistically significant FVC increase of +140.2 mL over placebo at 12 weeks with the 320 mg dose—provides a validated efficacy benchmark for designing and powering subsequent IPF clinical trials [1]. The dose-dependent αvβ6 receptor occupancy data from PET imaging (35%–92% occupancy across 60–320 mg) and the quantitative lung fibrosis (QLF) imaging biomarker data establish target engagement and pharmacodynamic endpoints that can inform dose selection and endpoint strategy for IPF clinical programs [2].

In Vivo Target Engagement & Fibrosis Model Validation

For researchers conducting in vivo fibrosis studies (e.g., bleomycin-induced pulmonary fibrosis in mice), bexotegrast offers a validated tool compound with demonstrated dose-dependent inhibition of pulmonary Smad3 phosphorylation and collagen deposition [1]. The compound's oral bioavailability enables chronic dosing by dietary administration, consistent with the clinical once-daily oral regimen. Its favorable solubility profile (DMSO: 99 mg/mL) facilitates formulation for a range of in vivo delivery routes .

Safety Advantage vs. Antibody-Based αvβ6 Inhibitors for Chronic Studies

Investigators planning chronic TGF-β pathway inhibition studies should prioritize bexotegrast over antibody-based αvβ6 inhibitors such as BG00011 due to the well-documented safety differentiation: bexotegrast showed 0 drug-related SAEs and no increased IPF exacerbation risk over 40 weeks, whereas BG00011 was associated with a significant imbalance of IPF acute exacerbations leading to trial termination [1]. This safety advantage is particularly relevant for long-term preclinical toxicology studies and for clinical researchers designing protocols requiring extended TGF-β pathway inhibition.

Application
Selection Property
Validation Focus
Fibrosis pathway inhibition studies
Dual αvβ6/αvβ1 target engagement profile
Collagen expression reduction in ex vivo human tissue models
Lung-function endpoint model studies
Reported FVC endpoint change in trial context
Dose-response and lung-function endpoint evaluation
In vivo fibrosis model research
Oral bioavailability and target modulation
Pulmonary Smad3 phosphorylation and collagen deposition endpoints
Chronic TGF-β pathway inhibition studies
Tolerability endpoint profile
Long-term dosing and exacerbation-risk monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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